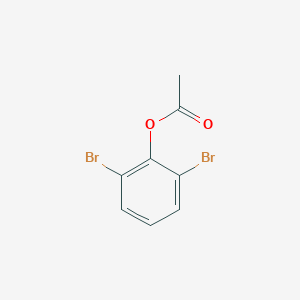

2,6-Dibromophenol acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dibromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMDWCAAWUBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182432 | |

| Record name | Phenol, 2,6-dibromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-72-2 | |

| Record name | 2,6-Dibromophenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28165-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-dibromo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dibromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathways for 2,6-Dibromophenol acetate

An In-depth Technical Guide to the Synthesis of 2,6-Dibromophenol Acetate

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in various chemical syntheses. The document is structured to provide not only procedural steps but also the underlying scientific rationale, troubleshooting insights, and validation protocols essential for researchers, scientists, and professionals in drug development.

Introduction: Significance and Application

2,6-Dibromophenol and its derivatives are important building blocks in organic synthesis. The acetate ester, this compound, serves to protect the phenolic hydroxyl group, modifying its reactivity and physical properties for subsequent transformations. The parent compound, 2,6-dibromophenol, is a known marine metabolite and has been identified as a flavor component in drinking water, making its derivatives relevant for analytical standards.[1][2] This guide focuses on the reliable and efficient synthesis of the acetate, beginning with the crucial preparation of its precursor.

The overall synthetic scheme is a two-step process: the selective bromination of phenol to form the precursor, followed by the acetylation of the resulting 2,6-dibromophenol.

Figure 1: High-level overview of the synthesis pathway.

Part I: Synthesis of the Precursor, 2,6-Dibromophenol

The purity of the final acetate product is fundamentally dependent on the successful synthesis and purification of the 2,6-dibromophenol precursor. The primary challenge in this step is achieving high regioselectivity for the ortho positions while minimizing the formation of the thermodynamically favored 4-bromophenol and the over-brominated 2,4,6-tribromophenol.

Mechanistic Considerations for Selective Bromination

The hydroxyl group of phenol is a powerful ortho-, para-directing activator. Direct bromination with elemental bromine (Br₂) often leads to a mixture of isomers and polysubstituted products.[3] To achieve selective ortho-dibromination, specific strategies are employed:

-

Steric Hindrance: Using a bulky brominating agent or introducing a temporary bulky protecting group at the para position can physically block this site, favoring ortho substitution.[4]

-

Directed Ortho Bromination: The choice of solvent and brominating agent can significantly influence the ortho/para ratio. Non-polar solvents like carbon disulfide have been shown to favor para substitution, while specific reagents can direct bromination to the ortho positions.[5]

-

Controlled Stoichiometry: Careful control over the molar equivalents of the brominating agent is critical to prevent the formation of tribromophenol.

Recommended Protocol: Synthesis via N-Bromosuccinimide (NBS)

This method offers good yields and selectivity under relatively mild conditions. NBS is a safer and more manageable source of electrophilic bromine compared to liquid Br₂.

Experimental Protocol:

-

Reaction Setup: Charge a dry Schlenk flask with phenol (1.0 eq) and dissolve in dichloromethane (DCM). Add N,N-diisopropylamine (approx. 0.2 eq).[6]

-

Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (2.0 eq) in DCM.

-

Addition: Slowly add the NBS solution to the phenol solution dropwise over a period of 2-3 hours at room temperature (23°C) with constant stirring.[6] The slow addition is crucial to control the reaction exotherm and selectivity.

-

Reaction Monitoring: Stir the reaction mixture for an additional 1-2 hours after the addition is complete. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel, add water, and extract the organic layer.[6]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6] Further purification is achieved via column chromatography or recrystallization.[4]

| Parameter | Value | Reference |

| Starting Material | Phenol | [6] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Temperature | Room Temperature (23°C) | [6] |

| Typical Yield | ~79% | [6] |

Table 1: Summary of Reaction Conditions for 2,6-Dibromophenol Synthesis.

Part II: Acetylation of 2,6-Dibromophenol

The conversion of 2,6-dibromophenol to its acetate ester is a standard nucleophilic acyl substitution reaction.[7] The phenolic hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Mechanistic Pathway of Acetylation

The reaction is typically performed with acetic anhydride, often in the presence of a base or acid catalyst.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and an acetate ion is eliminated as a leaving group, resulting in the formation of the protonated final product.

-

Deprotonation: A weak base (such as the acetate leaving group or a catalyst) removes the proton from the phenolic oxygen to yield the final ester product, this compound.

The two electron-withdrawing bromine atoms at the ortho positions decrease the nucleophilicity of the phenolic oxygen compared to unsubstituted phenol, which may necessitate slightly more forcing conditions or the use of a catalyst to achieve a reasonable reaction rate.[7]

Figure 2: Key steps in the nucleophilic acyl substitution mechanism.

Recommended Protocol: Base-Catalyzed Acetylation

This protocol utilizes a basic catalyst (e.g., pyridine or triethylamine) to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: Add acetic anhydride (1.2-1.5 eq) to the solution. Then, slowly add a catalytic amount of pyridine or triethylamine (0.1-0.3 eq).

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. The reaction should be monitored by TLC until the starting phenol is consumed.

-

Workup: Upon completion, cool the reaction mixture and dilute it with ethyl acetate. Wash the solution sequentially with 1M HCl (to remove the basic catalyst), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent mixture like ethanol/water or by silica gel chromatography if necessary.

| Parameter | Value | Rationale |

| Acetylating Agent | Acetic Anhydride | Efficient, readily available; byproduct (acetic acid) is easily removed. |

| Catalyst | Pyridine / Triethylamine | Activates the phenol by deprotonation and neutralizes acid byproduct. |

| Solvent | Dichloromethane / THF | Aprotic, dissolves reactants well. |

| Temperature | 25-50°C | Mild conditions sufficient for the reaction, minimizing side products. |

| Expected Purity | >98% (after purification) | Standard purification techniques are highly effective. |

Table 2: Summary of Optimized Acetylation Protocol.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

Physical Properties: The product should be a white to off-white solid at room temperature.

-

Spectroscopic Analysis:

-

¹H NMR: Expect signals corresponding to the aromatic protons and a characteristic singlet for the acetyl methyl group (around 2.4 ppm). The integration should confirm a 3H (methyl) to 3H (aromatic) ratio.

-

¹³C NMR: Signals for the aromatic carbons, the ester carbonyl carbon (around 168-170 ppm), and the methyl carbon (around 21 ppm) should be present.

-

FTIR: Look for the appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting material.

-

-

Chromatography: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-Dibromophenol | C₆H₄Br₂O | 251.90 | 608-33-3[1] |

| This compound | C₈H₆Br₂O₂ | 293.94 | 28165-72-2[8] |

Table 3: Key Physical Properties of Reactant and Product.

Safety and Handling

-

Phenol and Brominated Phenols: These compounds are toxic and corrosive.[3] Avoid inhalation, ingestion, and skin contact. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle with care.

-

Acetic Anhydride: This reagent is corrosive and reacts with water. Handle in a fume hood and avoid contact with moisture.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

Conclusion

The synthesis of this compound is a robust two-step process that can be achieved in high yield and purity. Success hinges on the careful execution of two fundamental organic reactions: selective electrophilic aromatic substitution and nucleophilic acyl substitution. By controlling the regioselectivity of the initial bromination and ensuring complete reaction during the subsequent acetylation, researchers can reliably produce this valuable synthetic intermediate. The protocols and validation methods described herein provide a self-validating framework for the successful synthesis and characterization of this compound.

References

-

This compound | Chemical Reagent | RUO - Benchchem. 7

-

2,6-Dibromophenol 608-33-3 wiki. 3

-

2,6-Dibromophenol synthesis - ChemicalBook. 6

-

Technical Support Center: Synthesis of 2,6-Dibromophenol - Benchchem. 4

-

2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure.

-

This compound | C8H6Br2O2 | CID 123427 - PubChem.

-

2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem.

-

Alicyclobacillus acidoterrestris Eradication Strategies with Physical Methods and Natural-Origin Substances Intended for Food Industry - MDPI.

-

p-BROMOPHENOL - Organic Syntheses Procedure.

Sources

- 1. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C8H6Br2O2 | CID 123427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,6-Dibromophenol acetate

An In-depth Technical Guide to 2,6-Dibromophenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ester derived from its precursor, 2,6-dibromophenol. While the parent phenol is a known marine metabolite and a key intermediate in chemical synthesis, the acetate derivative serves primarily as a specialized research chemical and building block.[1][2] The acetylation of the phenolic hydroxyl group modifies the compound's polarity, reactivity, and potential biological interactions, making it a valuable tool for medicinal chemists and synthetic researchers. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis and characterization, and critical insights into its handling and potential applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a research setting. This compound is identified by the CAS Number 28165-72-2.[3][4] Its key identifiers and properties are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2,6-dibromophenyl) acetate | [3] |

| CAS Number | 28165-72-2 | [3][4] |

| Molecular Formula | C₈H₆Br₂O₂ | [3] |

| Synonyms | 2,6-Dibromophenyl acetate, Acetic acid, 2,6-dibromophenyl ester | [3][5] |

| PubChem CID | 123427 | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 293.94 g/mol | [3][5] |

| Appearance | White to light beige crystalline solid (inferred from precursor) | [6] |

| Boiling Point | Data not available; Precursor (2,6-Dibromophenol) boils at 255-256 °C | [7][8] |

| Melting Point | Data not available; Precursor (2,6-Dibromophenol) melts at 53-57 °C | [6][8] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Precursor is slightly soluble in water. | [7][8] |

Synthesis and Purification: From Phenol to Ester

Expertise & Experience: The Rationale Behind Acetylation

The synthesis of this compound is a classic example of esterification, specifically the acetylation of a phenol. This reaction is fundamental in organic synthesis for several strategic reasons:

-

Protecting Group Strategy: The phenolic hydroxyl group is acidic and reactive. Converting it to an acetate ester masks this reactivity, allowing chemists to perform reactions on other parts of the molecule without interference from the phenol. The ester can typically be removed later via hydrolysis to regenerate the hydroxyl group.

-

Modulation of Physicochemical Properties: Acetylation increases the lipophilicity of the compound compared to the parent phenol. This can be crucial in drug development to enhance membrane permeability and alter pharmacokinetic profiles.

-

Creation of Bioactive Prodrugs: In medicinal chemistry, esters are often used as prodrugs. The acetate ester may be inactive itself but can be hydrolyzed in vivo by esterase enzymes to release the active phenolic compound.[9]

The following protocol describes a standard laboratory procedure for the synthesis via acetylation of 2,6-dibromophenol using acetic anhydride with a base catalyst.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard acetylation procedures for phenols.

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as pyridine or triethylamine (1.2 eq), to the solution. The base acts as a catalyst and scavenges the acidic byproduct.

-

Acetylation: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic and Analytical Characterization

Trustworthiness: A Self-Validating System

Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique analytical approach provides a self-validating system where data from each method corroborates the others, ensuring the final product is unequivocally the target molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the presence and connectivity of hydrogen atoms. We expect to see a singlet for the methyl protons of the acetate group and a characteristic splitting pattern for the three protons on the aromatic ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. The key signal to confirm success is the appearance of a strong carbonyl (C=O) stretch from the ester group (typically ~1760 cm⁻¹), and the disappearance of the broad O-H stretch from the starting phenol.

-

MS (Mass Spectrometry): Determines the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the mass of 293.94, with a characteristic isotopic pattern due to the two bromine atoms (¹⁹Br and ⁸¹Br).

Diagram 2: Analytical Workflow for Structural Validation

Caption: Analytical workflow for structural and purity validation.

General Protocols for Characterization

-

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer (e.g., 300 or 500 MHz).[10][11]

-

Process the data to identify chemical shifts, integration, and coupling patterns.

-

-

FT-IR Spectroscopy:

-

Prepare the sample, either as a thin film on a salt plate (if an oil), mixed with KBr to form a pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., ethyl acetate).

-

Inject the solution into the GC-MS instrument.

-

The compound will be separated on the GC column based on its boiling point and polarity, and then fragmented and analyzed by the mass spectrometer.

-

Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and fragmentation pattern.[12]

-

Chemical Reactivity and Applications

Authoritative Grounding: A Versatile Research Intermediate

This compound is primarily utilized in research and development settings as a chemical intermediate.[1][6] Its reactivity is centered on two main areas: the ester functional group and the dibrominated aromatic ring.

-

Ester Hydrolysis: The acetate group can be readily hydrolyzed under acidic or basic conditions to regenerate the parent 2,6-dibromophenol. This deprotection step is crucial when the acetate is used as a protecting group in a multi-step synthesis.

-

Aromatic Ring Chemistry: The two bromine atoms strongly deactivate the aromatic ring towards electrophilic substitution. However, they provide handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon or carbon-heteroatom bonds. This allows the compound to serve as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[9]

While direct applications in drug development for this compound are not widely documented, its precursor and related halogenated phenols are found in various biologically active molecules and are used as starting materials for pharmaceuticals.[6][13] For example, halogenated aromatic structures are integral to drugs like clonidine, which contains a dichlorophenyl moiety.[14] The acetate derivative provides an alternative starting point for the synthesis of novel analogues for biological screening.

Safety, Handling, and Toxicology

Trustworthiness: Extrapolating from Known Hazards

Specific, comprehensive toxicological data for this compound is limited. Therefore, its safety profile must be inferred from its parent compound, 2,6-dibromophenol, and general principles for handling halogenated organic compounds.[15] The parent compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[8] It is prudent to assume the acetate derivative carries similar hazards.

Table 3: GHS Hazard Information (Inferred from 2,6-Dibromophenol)

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | Harmful if swallowed | [16] |

| Skin Irritation | Causes skin irritation | [16] |

| Eye Irritation | Causes serious eye irritation | [16] |

| Target Organ Toxicity | May cause respiratory irritation | [16] |

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Phenol,2,6-dibromo-,acetate (CAS 28165-72-2). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,6-dibromophenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dibromophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

- American Chemical Society. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters.

-

Wikipedia. (n.d.). Clonidine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dibromophenol | 608-33-3 [chemicalbook.com]

- 3. This compound | C8H6Br2O2 | CID 123427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Phenol,2,6-dibromo-,acetate (CAS 28165-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dibromophenol, 99% | Fisher Scientific [fishersci.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. Phenol, 2,6-dibromo- [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Clonidine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

CAS number and molecular formula of 2,6-Dibromophenol acetate

An In-Depth Technical Guide to 2,6-Dibromophenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate and analytical derivative. The document delineates its fundamental chemical and physical properties, detailed synthesis protocols, and robust analytical methodologies for its characterization and quantification. Emphasis is placed on the causality behind experimental choices, providing field-proven insights relevant to professionals in chemical synthesis and drug development. The guide explores its primary application as a derivatizing agent to enhance the analytical detection of 2,6-dibromophenol, a compound of interest in environmental science and as a marine metabolite. By synthesizing technical data with practical application, this document serves as an authoritative resource for researchers leveraging this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name (2,6-dibromophenyl) acetate, is the acetylated ester of 2,6-Dibromophenol.[1] This seemingly simple modification is crucial for specific analytical applications, particularly in gas chromatography, by improving the volatility and thermal stability of the parent phenol.

Core Identifiers

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, which are critical for its application in experimental design, such as selecting appropriate solvents or determining analytical conditions.

| Property | Value | Source |

| Molecular Weight | 293.94 g/mol | [1][3][4] |

| IUPAC Name | (2,6-dibromophenyl) acetate | [1] |

| InChIKey | PMNMDWCAAWUBOG-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC(=O)Oc1c(Br)cccc1Br | [1][4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -95.65 kJ/mol (Joback Calculated) | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -187.00 kJ/mol (Joback Calculated) | [4] |

| Storage Temperature | 4°C | [2] |

Synthesis of this compound

The primary route to synthesizing this compound is through the esterification (specifically, acetylation) of its precursor, 2,6-Dibromophenol. This reaction is fundamental for applications where the acetate form is required, such as in the creation of analytical standards for environmental testing.[6] The electron-withdrawing nature of the two bromine atoms ortho to the hydroxyl group decreases the nucleophilicity of the phenolic oxygen, a key mechanistic consideration for selecting the appropriate acetylating agent and reaction conditions to ensure efficient conversion.[7]

Synthesis Workflow Diagram

Sources

- 1. This compound | C8H6Br2O2 | CID 123427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 28165-72-2 | MFCD30719588 | 2,6-Dibromophenyl acetate [aaronchem.com]

- 4. Phenol,2,6-dibromo-,acetate (CAS 28165-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Phenol,2,6-dibromo-,acetate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Natural Occurrence and Environmental Fate of Bromophenols

Introduction

Bromophenols (BPs) are a class of halogenated aromatic compounds characterized by a phenol ring substituted with one or more bromine atoms.[1] These compounds have a dual identity in the environment: they are both naturally occurring secondary metabolites, particularly in marine ecosystems, and synthetically produced chemicals used in a variety of industrial applications.[2][3][4] Industrially, they serve as flame retardants, wood preservatives, pesticides, and intermediates in the synthesis of other chemicals.[2] This dual origin contributes to their widespread presence in various environmental compartments, including water, sediment, and biota.[5]

The environmental persistence and potential toxicity of bromophenols have raised significant concerns.[4][5] Some bromophenols are known to be persistent, bioaccumulative, and toxic, posing risks to ecosystems and human health.[4] For instance, 2,4,6-tribromophenol (2,4,6-TBP) has been shown to disrupt the endocrine system.[2][4] The structural similarity of some bromophenols to thyroid hormones can lead to interference with the thyroid hormone system.[2] This guide provides a comprehensive technical overview of the natural sources, biosynthesis, environmental distribution, and ultimate fate of bromophenols, intended for researchers, environmental scientists, and professionals in drug development.

Natural Occurrence and Biosynthesis

The primary natural sources of bromophenols are marine algae, including red, brown, and green algae.[6][7] These organisms synthesize a diverse array of brominated compounds, which are believed to play a role in chemical defense mechanisms.[6] The biosynthesis of bromophenols in marine algae is an enzymatic process primarily mediated by bromoperoxidases.[6][8][9]

The proposed biosynthetic pathway involves the action of these enzymes on phenolic precursors in the presence of bromide ions and hydrogen peroxide.[6][8] While the complete molecular genetic mechanisms are still under investigation, it is suggested that tyrosine may serve as a precursor.[8] The green marine alga Ulva lactuca, for example, contains bromoperoxidases that can convert phenol, 4-hydroxybenzoic acid, and 4-hydroxybenzyl alcohol into bromophenols.[9] The activity of these enzymes and the concentration of bromophenols can exhibit seasonal variations, with higher productivity observed in the summer.[9]

Caption: Proposed enzymatic biosynthesis of bromophenols in marine algae.

Environmental Distribution

Bromophenols are ubiquitously distributed in the environment due to both natural and anthropogenic inputs.[2] They have been detected in marine and freshwater systems, sediments, and various organisms.[2][5] For instance, 2,4-dibromophenol (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) have been found in molluscs from the Bohai Sea, China, with median concentrations of 0.625 µg/kg and 4.27 µg/kg dry weight, respectively.[5] The presence of bromophenols in drinking water is also a concern, as they can be formed during water treatment processes through the reaction of phenolic compounds with bromide ions in the presence of disinfectants like chlorine.[5][10]

| Bromophenol | Environmental Matrix | Concentration Range | Reference |

| 2,4-Dibromophenol (2,4-DBP) | Molluscs (dry weight) | 0.625 - 9.13 µg/kg | [5] |

| 2,6-Dibromophenol (2,6-DBP) | Aquatic Environments | ng/L to µg/L | [11][12] |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Molluscs (dry weight) | 4.27 - 698 µg/kg | [5] |

| Various Bromophenols | River and Seawater | ng/L to µg/L | [11][12] |

Table 1: Examples of Bromophenol Concentrations in Environmental Samples.

Environmental Fate and Degradation

The environmental fate of bromophenols is governed by a combination of biotic and abiotic processes that determine their persistence, transformation, and ultimate mineralization.

Biotic Degradation

Microbial degradation is a key process in the removal of bromophenols from the environment.[13] Both aerobic and anaerobic pathways have been identified for their breakdown.[14][15]

Aerobic Degradation: Several bacterial strains have demonstrated the ability to utilize bromophenols as a source of carbon and energy.[13] For example, bacteria such as Rhodococcus erythropolis and Pseudomonas fluorescens can degrade 2,4,6-TBP, although this process often requires a secondary carbon source (co-substrate) for efficient breakdown due to the low carbon content of highly brominated phenols. The degradation pathway often involves initial dehalogenation followed by ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a primary initial step in the biodegradation of bromophenols.[15] This process has been observed under iron-reducing, sulfidogenic, and methanogenic conditions.[15] For instance, 2-bromophenol can be debrominated to phenol, which is then further degraded.[15]

Biomethylation: Another significant biotic transformation pathway is methylation. Bacteria, such as those from the genus Rhodococcus, can O-methylate bromophenols to form brominated anisoles.[16] This process is enzymatic and utilizes S-adenosyl-l-methionine as a methyl group donor.[16] While methylation can be a detoxification step, the resulting bromoanisoles can be more persistent and bioaccumulative.

Abiotic Degradation

Photodegradation: Bromophenols can be degraded by photolysis upon exposure to UV radiation or sunlight.[17][18] This process can lead to the formation of various photoproducts through reactions such as photohydrolysis, debromination, and bromine transfer to different positions on the phenol ring.[18] The rate of photodegradation is influenced by factors such as pH and the presence of photosensitizers.[19] For instance, the photodegradation of bromophenol blue is enhanced at higher pH due to the increased formation of hydroxyl radicals.[19]

Sources

- 1. Bromophenol - Wikipedia [en.wikipedia.org]

- 2. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iwaponline.com [iwaponline.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. deswater.com [deswater.com]

- 18. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photodegradation of bromophenol blue in aqueous medium using graphene nanoplates-supported TiO2: Full Paper PDF & Summary | Bohrium [bohrium.com]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 2,6-Dibromophenol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

For professionals in drug development and research, understanding the potential hazards of a chemical is paramount. The primary hypothesis for the biological activity of 2,6-dibromophenol acetate is its rapid in vivo hydrolysis to 2,6-dibromophenol and acetic acid. This biotransformation is a common metabolic pathway for phenyl esters, catalyzed by carboxylesterases prevalent in the liver and other tissues. Consequently, the systemic toxicity of this compound is expected to be largely dictated by the toxicity of 2,6-dibromophenol.

This guide will therefore focus on the known hazards of 2,6-dibromophenol as a surrogate to inform the safety and handling protocols for its acetylated form. We will delve into the available toxicological data for the parent phenol, outline essential experimental protocols for a comprehensive safety assessment, and provide insights into the potential mechanisms of toxicity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in biological and environmental systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| CAS Number | 28165-72-2 | [1] |

| IUPAC Name | (2,6-dibromophenyl) acetate | [1] |

| SMILES | CC(=O)Oc1c(Br)cccc1Br | [2] |

| InChI Key | PMNMDWCAAWUBOG-UHFFFAOYSA-N | [1] |

Predicted Metabolic Fate: The Central Role of Hydrolysis

The primary anticipated metabolic pathway for this compound in a biological system is the cleavage of the ester bond to yield 2,6-dibromophenol and acetic acid. This reaction is typically mediated by carboxylesterases.

Predicted hydrolysis of this compound.

Given this high probability of rapid and extensive hydrolysis, a thorough toxicological assessment of this compound must be informed by the known profile of 2,6-dibromophenol.

Toxicological Profile of 2,6-Dibromophenol

2,6-Dibromophenol is a known marine metabolite and can also be a degradation product of brominated flame retardants.[3] Its presence in the environment has prompted studies into its toxic effects.

Acute Toxicity

| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |

| Scenedesmus quadricauda (Alga) | EC₅₀ (Growth Inhibition) | 9.90 | 96 hours | [6] |

| Daphnia magna (Water Flea) | EC₅₀ (Immobilization) | 2.78 | 48 hours | [6] |

| Pseudokirchneriella subcapitata (Alga) | EC₅₀ (Growth Inhibition) | 49 | Not Specified | [6] |

Prolonged or high-level exposure to 2,6-dibromophenol may lead to systemic toxicity, with potential effects on the liver, kidneys, and central nervous system.[7]

Potential Mechanisms of Toxicity

While the complete toxicological profile of 2,6-dibromophenol is not fully elucidated, available evidence points towards specific cellular mechanisms. A key mechanism appears to be the disruption of cellular calcium homeostasis, a fundamental process that, when dysregulated, can lead to widespread cellular dysfunction and apoptosis.[3]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant data gap regarding the genotoxicity, carcinogenicity, and reproductive toxicity of 2,6-dibromophenol.[3] No specific genotoxicity data for 2,6-dibromophenol were found in the reviewed literature.[3] This is a critical point, as genotoxicity is a key indicator of carcinogenic potential. Similarly, it has not been classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA); however, caution is advised due to its structural similarities to other hazardous substances.[7] Several brominated phenol derivatives are under investigation for potential endocrine-disrupting effects.[7]

Essential Experimental Protocols for a Comprehensive Safety Assessment

To address the existing data gaps for this compound, a battery of standard toxicological assays is required. The following protocols are foundational for establishing a robust safety profile.

In Vitro Hydrolysis Assay

Rationale: This initial experiment is crucial to validate the central hypothesis that this compound is readily hydrolyzed to 2,6-dibromophenol. This provides the justification for using the toxicological data of the parent phenol as a basis for risk assessment.

Workflow for In Vitro Hydrolysis Assay.

Step-by-Step Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), liver microsomes (e.g., from rat, mouse, or human), and the test compound, this compound.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile) to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the concentrations of both this compound and 2,6-dibromophenol.

-

Data Analysis: Plot the concentration of 2,6-dibromophenol over time to determine the rate of hydrolysis.

Acute Oral Toxicity Assessment (OECD 423: Acute Toxic Class Method)

Rationale: This in vivo study provides an initial estimate of the acute toxicity of the compound when ingested. The Acute Toxic Class Method is used to minimize the number of animals required.

Workflow for Acute Oral Toxicity (OECD 423).

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate healthy, young adult rodents (typically female rats) to laboratory conditions.

-

Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

-

Dosing: Administer a single oral dose of the test substance to a group of three fasted animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information.

-

Observation: Observe the animals closely for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Pathology: At the end of the observation period, conduct a gross necropsy on all animals.

-

Data Interpretation: The acute toxicity is determined based on the number of mortalities at a given dose level, allowing for classification into a GHS hazard category.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

Rationale: This in vitro assay is a widely used screening test to evaluate the potential of a substance to cause gene mutations. It is a critical component of any genotoxicity assessment.

Workflow for the Ames Test (OECD 471).

Step-by-Step Methodology:

-

Tester Strains: Use a set of bacterial strains (e.g., Salmonella typhimurium and Escherichia coli) with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid).

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion and Recommendations

The toxicological profile of this compound is currently incomplete. However, based on fundamental principles of xenobiotic metabolism, its toxicity is likely driven by its hydrolysis to 2,6-dibromophenol. The available data for 2,6-dibromophenol indicate that it is toxic to aquatic life and is classified as harmful to mammals through oral, dermal, and inhalation exposure.[3][4] Significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

For researchers, scientists, and drug development professionals handling this compound, it is prudent to adopt safety precautions as if handling 2,6-dibromophenol. This includes the use of appropriate personal protective equipment (gloves, eye protection, lab coat) and handling the compound in a well-ventilated area or fume hood to avoid inhalation of dust or vapors.[8]

A comprehensive toxicological evaluation of this compound should be conducted to fill the existing data gaps. This should include, at a minimum, studies on its metabolic stability, acute toxicity, genotoxicity, and potential for endocrine disruption. The experimental protocols outlined in this guide provide a framework for such an assessment, ensuring a robust and scientifically valid characterization of its safety profile.

References

-

Fujino T, Takei YA, Sone H, Ioka RX, Kamataki A, Magoori K, Takahashi S, Sakai J, Yamamoto TT. Molecular identification and characterization of two medium-chain acyl-CoA synthetases, MACS1 and the Sa gene product. J Biol Chem. 2001 Sep 21;276(38):35961-6. [Link]

-

Teufel R, Friedrich T, Fuchs G. A new bacterial pathway for the metabolism of phenylacetate. PNAS. 2010 Aug 10;107(32):14390-5. [Link]

-

Teufel R, Friedrich T, Fuchs G. A new bacterial pathway for the metabolism of phenylacetate. PNAS. 2010 Aug 10;107(32):14390-5. [Link]

-

Teufel, R., Friedrich, T., & Fuchs, G. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. [Link]

-

Shah J, LaMaire D. A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria. Brain Res. 1984 Sep 17;311(1):103-9. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol,2,6-dibromo-,acetate (CAS 28165-72-2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Service. (2016). Safety Data Sheet for 1,4-Dibromonaphthalene. [Link]

-

Molbase. (n.d.). 2,6-Dibromophenol 608-33-3 wiki. [Link]

-

Pohanka M, Holas O. Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. J Enzyme Inhib Med Chem. 2015;30(5):796-9. [Link]

-

PubChem. (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., Lin, L., Wang, Y., & Wang, C. (2018). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. BioMed research international, 2018, 5674283. [Link]

-

Schimming, J. P., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of toxicology, 94(11), 3893–3908. [Link]

-

Michałowicz, J., & Majsterek, K. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. The Science of the total environment, 811, 152289. [Link]

-

Lebaron, K., Mechiri, L., Richard, S., Austruy, A., Boudenne, J. L., & Coupé, S. (2019). Assessment of individual and mixed toxicity of bromoform, tribromoacetic-acid and 2,4,6 tribromophenol, on the embryo-larval development of Paracentrotus lividus sea urchin. Environmental science and pollution research international, 26(19), 19747–19758. [Link]

-

Lebaron, K., et al. (2019). Assessment of individual and mixed toxicity of bromoform, tribromoacetic-acid and 2,4,6 tribromophenol, on the embryo-larval development of Paracentrotus lividus sea urchin. [Link]

Sources

- 1. This compound | C8H6Br2O2 | CID 123427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol,2,6-dibromo-,acetate (CAS 28165-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

A Senior Application Scientist's Guide to 2,6-Dibromophenol as a Precursor in Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dibromophenol is a highly versatile aromatic compound that serves as a cornerstone building block in modern organic synthesis.[1] Its unique structure, featuring a phenolic hydroxyl group flanked by two bromine atoms at the ortho positions, offers a confluence of reactive sites that chemists can exploit for a multitude of transformations. The electron-withdrawing nature of the bromine atoms enhances the acidity of the hydroxyl group, the carbon-bromine bonds provide robust handles for cross-coupling reactions, and the activated aromatic ring is amenable to further substitution.[1] These characteristics make 2,6-dibromophenol an indispensable precursor for the synthesis of a wide array of high-value molecules, including pharmaceuticals, bioactive natural products, advanced polymers, and flame retardants.[1][2] This guide provides an in-depth exploration of the strategic application of 2,6-dibromophenol, elucidating the key synthetic transformations it enables and presenting field-proven protocols for its use.

The Strategic Value of 2,6-Dibromophenol in Synthesis

The utility of 2,6-dibromophenol stems from its trifunctional reactivity. The hydroxyl group can be readily alkylated, acylated, or used to direct further electrophilic aromatic substitution. The two bromine atoms, however, are the primary drivers of its versatility, serving as key leaving groups in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The steric hindrance imposed by the ortho-bromine atoms also plays a crucial role, influencing reaction kinetics and selectivity, a factor that experienced chemists leverage to achieve specific synthetic outcomes.

Caption: Key reactive sites on the 2,6-dibromophenol scaffold.

Core Synthetic Transformations

2,6-Dibromophenol is a substrate for several of the most powerful name reactions in organic chemistry. The ability to sequentially or simultaneously replace the two bromine atoms provides a programmable route to complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Heck couplings are arguably the most important reactions involving 2,6-dibromophenol, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[3][4]

-

Suzuki-Miyaura Coupling: This reaction cross-couples the C-Br bonds with an organoboron species (typically a boronic acid or ester) to form biaryl or vinyl-aryl structures.[3][5] For a sterically hindered substrate like 2,6-dibromophenol, the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical. This ligand facilitates the oxidative addition of the C-Br bond to the Pd(0) center and prevents catalyst deactivation, which are common challenges with ortho-substituted aryl halides.[6] The reaction allows for the synthesis of 2,6-disubstituted phenols, which are precursors to advanced polymers and novel anesthetic agents.[7][8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Heck Reaction: This reaction couples the C-Br bonds with alkenes to form substituted alkenes.[4][9] It is a powerful method for vinylation and is particularly useful in synthesizing precursors for materials science applications.[10]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-S, and C-N bonds.[11] While traditional conditions required harsh temperatures, modern ligand-accelerated protocols have broadened its scope.[12] Using 2,6-dibromophenol, this reaction can be employed to synthesize diaryl ethers, which are present in numerous natural products and pharmaceuticals. The choice of copper source (e.g., CuI) and a suitable ligand (e.g., a diamine) is crucial for achieving high yields at moderate temperatures.[11]

Oxidative Coupling for Polymer Synthesis

One of the most significant industrial applications of 2,6-disubstituted phenols (derived from 2,6-dibromophenol) is in the synthesis of high-performance polymers like poly(phenylene oxide) (PPO).[13] For example, 2,6-diphenylphenol, synthesized via a double Suzuki coupling on 2,6-dibromophenol, undergoes oxidative coupling polymerization.[8][14] This reaction typically uses a copper-amine catalyst system and oxygen as the oxidant to form a C-O bond between monomer units, resulting in a thermally stable and chemically resistant polymer.[14][15]

Applications in Key Sectors

The derivatives of 2,6-dibromophenol are critical intermediates across several high-value industries.

| Application Area | Derivative/Product | Synthetic Role of 2,6-Dibromophenol | References |

| Pharmaceuticals | Novel Anesthetics, Bioactive Bromophenols | Serves as the starting scaffold for building complex 2,6-disubstituted phenols with tailored pharmacological properties.[7] Also a precursor for natural product synthesis.[16][17] | [7][16][18] |

| Polymer Science | Poly(2,6-diphenylphenylene oxide) (PPPO) | Precursor to the 2,6-diphenylphenol monomer required for oxidative coupling polymerization.[14][15] | [8][14][15] |

| Flame Retardants | Tetrabromobisphenol A (TBBPA) | Although not a direct precursor, it is a related and foundational structure in brominated flame retardant chemistry.[2][19] | [2][19] |

| Agrochemicals | Various Pesticides/Herbicides | Provides a robust brominated aromatic core for the synthesis of active agrochemical ingredients.[20][21][22] | [20][21][22] |

| Fine Chemicals | 3,4,5-Trimethoxybenzaldehyde | Key intermediate in a multi-step synthesis starting from 2,6-dibromophenol.[2][20] | [2][20][21] |

Experimental Protocols

The following protocols are presented as a guide for common transformations. As a senior scientist, the onus is on the practitioner to adapt these methods to their specific substrate and scale, with appropriate safety precautions.

Protocol 4.1: Synthesis of 2,6-Dibromophenol via Directed Ortho-Bromination

This modern protocol utilizes N-Bromosuccinimide (NBS) for a high-yield, selective dibromination of phenol under mild conditions.[1][23]

-

Causality: The use of NBS provides a controlled source of electrophilic bromine (Br⁺). Dichloromethane is an excellent, non-protic solvent for this transformation. The addition of a mild, non-nucleophilic base like diisopropylamine can help activate the phenol and trap the HBr byproduct, driving the reaction to completion.[23] The final acidic workup ensures all basic components are neutralized.

-

Materials:

-

Phenol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.05 equiv)

-

Diisopropylamine (0.2 equiv)[23]

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask and standard glassware

-

-

Procedure:

-

Charge a Schlenk flask with phenol (e.g., 1.5 g, 16 mmol) and dichloromethane (10 mL).[23]

-

Add diisopropylamine (e.g., 0.44 mL, 3.1 mmol).[23]

-

In a separate flask, dissolve NBS (e.g., 5.7 g, 32 mmol) in dichloromethane (150 mL).[23]

-

Slowly add the NBS solution to the phenol solution over 3 hours at room temperature (23 °C) under an inert atmosphere (e.g., Argon).[23]

-

Stir the reaction for an additional 1 hour after the addition is complete.[23]

-

Quench the reaction by adding 1M HCl (50 mL).[23]

-

Transfer the mixture to a separatory funnel, add water (80 mL), and extract the organic layer.[23]

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[23]

-

-

Self-Validation: The product should be a white to off-white crystalline solid.[21] Purity can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS. A successful reaction will show the disappearance of the phenol starting material and the appearance of a new aromatic singlet in the ¹H NMR spectrum. Expected yield is typically high (e.g., >75%).[23]

Protocol 4.2: Double Suzuki-Miyaura Coupling for 2,6-Diphenylphenol

This protocol is adapted for the sterically demanding double coupling required for PPO monomer synthesis.[8]

-

Causality: This is a challenging transformation due to the steric hindrance of coupling at two ortho positions. The catalyst system is paramount. A high-performance catalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos is required to facilitate the difficult oxidative addition and reductive elimination steps. A strong base like K₃PO₄ is necessary to activate the boronic acid for transmetalation.[6][24] A mixed solvent system like toluene/water provides both an organic phase for the reactants and an aqueous phase for the base.[24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 2,6-Dibromophenol | 608-33-3 [smolecule.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. grokipedia.com [grokipedia.com]

- 15. Poly(2,6-diphenylphenylene oxide) - Wikipedia [en.wikipedia.org]

- 16. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase [mdpi.com]

- 18. 2,6-dibromophenol | 608-33-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 19. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. Page loading... [wap.guidechem.com]

- 22. 2 6-Dibromo Phenol Manufacturer in Ankleshwar, 2 6-Dibromo Phenol Supplier [maksons.co.in]

- 23. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Enhanced GC-MS Analysis of Phenolic Compounds via Acetylation — A Focus on 2,6-Dibromophenol

Abstract

The direct analysis of phenolic compounds, particularly halogenated phenols, by Gas Chromatography-Mass Spectrometry (GC-MS) is fraught with challenges including poor peak shape, low volatility, and thermal instability. This application note presents a robust and reliable derivatization strategy centered on acetylation to overcome these analytical hurdles. By converting phenols into their more volatile and stable acetate esters, this method significantly improves chromatographic performance and detection sensitivity. We focus on 2,6-dibromophenol (2,6-DBP), an environmentally significant compound, as a model analyte to demonstrate the efficacy of an in-situ acetylation protocol. The resulting derivative, 2,6-dibromophenyl acetate, exhibits excellent chromatographic behavior and produces characteristic mass spectra, enabling confident identification and quantification at trace levels. This guide provides a detailed experimental protocol, instrument parameters, method validation considerations, and expert troubleshooting advice for researchers in environmental science, toxicology, and drug development.

The Analytical Challenge of Phenolic Compounds

Phenolic compounds are a broad class of chemicals used in industry and found as environmental contaminants and metabolites.[1] Their analysis is critical, but their inherent chemical properties present significant obstacles for direct GC-MS analysis. The primary challenges stem from the polar hydroxyl (-OH) group:

-

Low Volatility: Strong intermolecular hydrogen bonding prevents phenols from readily vaporizing, which is a prerequisite for gas chromatography.[2][3]

-

Poor Chromatographic Performance: The polar nature of the hydroxyl group leads to interactions with active sites in the GC inlet and column, resulting in broad, tailing peaks and poor resolution.[3]

-

Thermal Instability: Some phenolic compounds can degrade at the high temperatures required for GC analysis, leading to inaccurate quantification.

To address these issues, chemical derivatization is an essential sample preparation step.[4][5] Derivatization modifies the analyte by replacing active hydrogen atoms with a chemical group that makes the resulting molecule more amenable to GC analysis.[2][3] While silylation is a common approach, acylation offers a robust alternative, forming highly stable derivatives that are less susceptible to hydrolysis.[6][7]

The Acetylation Strategy: Mechanism and Advantages

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For phenols, this is typically achieved by converting the hydroxyl group into an ester.[8] A common and effective method is acetylation, which uses an acetylating agent like acetic anhydride, often in the presence of a base catalyst such as pyridine.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. The pyridine catalyst serves a dual role: it acts as a stronger nucleophile to activate the acetic anhydride and as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.[3][6]

Caption: Acetylation of 2,6-Dibromophenol.

Key Advantages of Acetylation:

-

Enhanced Volatility & Stability: Conversion to an ester eliminates the active hydrogen, breaking intermolecular hydrogen bonds and increasing volatility. Acetate derivatives are generally more thermally stable and less prone to hydrolysis than their silyl counterparts.[6][7]

-

Improved Chromatography: The less polar acetate derivative exhibits reduced interaction with the GC system, resulting in sharper, more symmetrical peaks and improved separation.[5]

-

Characteristic Mass Spectra: The resulting derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation. For example, a common fragmentation is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion.

-

Robustness: Acylation reagents like acetic anhydride are less sensitive to trace amounts of moisture compared to many silylating agents, leading to more reliable derivatization.[6]

Experimental Protocol: In-Situ Acetylation of Phenols for GC-MS

This protocol is designed for the trace-level analysis of brominated phenols in an aqueous matrix, such as environmental water samples, by converting them to their acetate esters prior to extraction and GC-MS analysis.[9]

Reagents and Materials

-

Analytes: 2,6-Dibromophenol and other target phenols.

-

Internal Standards: Deuterated analogues (e.g., 2,6-Dibromophenol-d₃).[9]

-

Reagents: Acetic anhydride (≥99%), Pyridine (anhydrous, ≥99.8%), Potassium carbonate (K₂CO₃).

-

Solvents: Dichloromethane or Methyl tert-butyl ether (MTBE) (pesticide or GC grade), Methanol.

-

Drying Agent: Anhydrous sodium sulfate.

-

Glassware: Screw-cap vials (10-20 mL) with PTFE-lined septa, volumetric flasks, pipettes, autosampler vials with inserts.

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each phenol and internal standard in methanol at a concentration of 1 mg/mL. Store at 4°C.

-

Working Standard Mixture: Prepare a mixed working standard solution containing all target phenols at 10 µg/mL in methanol. Prepare a separate internal standard working solution at a similar concentration.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into clean matrix water (e.g., deionized water) to cover the desired concentration range (e.g., 1 ng/L to 1000 ng/L).[9]

Derivatization and Extraction Workflow

Caption: Workflow for in-situ acetylation and extraction.

Step-by-Step Methodology

-

Sample Preparation: Place a 10 mL aliquot of the aqueous sample (or calibration standard) into a 20 mL screw-cap vial.

-

Internal Standard Spiking: Spike the sample with a known amount of the internal standard working solution to achieve a final concentration in the mid-range of the calibration curve.

-

Basification: Add approximately 1 g of potassium carbonate (K₂CO₃) to the sample. This raises the pH, ensuring the phenol is in its more reactive phenoxide form.

-

Scientist's Note: While pyridine is a classic catalyst, using a solid base like K₂CO₃ can simplify the workup and is effective for this reaction.[9]

-

-

Derivatization: Add 200 µL of acetic anhydride to the vial. Immediately cap the vial tightly.

-

Reaction: Vigorously shake or vortex the vial for 1-2 minutes. Place it on a shaker or rotator for 30 minutes at room temperature to ensure the reaction goes to completion.

-

Extraction: Add 2 mL of dichloromethane (or MTBE) to the vial. Shake vigorously for 5 minutes to extract the newly formed bromophenyl acetates.

-

Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the vial for 5 minutes at 2000 rpm.

-

Drying and Concentration: Carefully transfer the bottom organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to a new vial and concentrate it to approximately 100 µL under a gentle stream of nitrogen.

-

Scientist's Note: Do not evaporate to complete dryness, as this can lead to the loss of the more volatile derivatives.

-

-

Final Preparation: Add a suitable solvent if necessary to bring the final volume to 100 µL and transfer the extract to a GC autosampler vial with a low-volume insert. The sample is now ready for injection.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of acetylated phenols. Optimization may be required based on the specific instrument and target analytes.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and performance. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace-level detection. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for these derivatives.[10] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation of the derivatives. |

| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis. |

| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A starting point to achieve separation of target analytes.[10] |

| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Acquisition | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity by monitoring only characteristic ions of the target analytes. |

Method Validation and Performance

To ensure the reliability and trustworthiness of results, the analytical method must be properly validated.[11] Key parameters should be assessed according to established guidelines.[12]

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

| Specificity | No interfering peaks at the retention time of analytes. | Confirms the method can distinguish the analyte from other matrix components. |

| Linearity | R² > 0.995 over the calibration range. | Demonstrates a proportional response of the instrument to analyte concentration. |

| Accuracy (Recovery) | 80-120% recovery for spiked samples. | Measures the closeness of the experimental value to the true value. |

| Precision (RSD) | RSD < 15% for replicate measurements. | Indicates the degree of scatter or agreement between a series of measurements. |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3. | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | S/N ratio ≥ 10; must be precise and accurate. | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. |

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides solutions to common problems.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low/No Analyte Peak | Incomplete derivatization (pH too low, insufficient reagent). | Ensure adequate base (K₂CO₃) is added. Use fresh acetic anhydride. Increase reaction time or gently warm (e.g., 40°C). |

| Analyte loss during workup. | Avoid evaporating the final extract to complete dryness. Ensure pH is basic before extraction. | |

| Active sites in the GC inlet. | Replace the inlet liner and septum. Perform inlet maintenance. | |

| Broad/Tailing Peaks | Active sites in the GC column. | Condition the column. Trim 10-20 cm from the front of the column. |

| Co-eluting matrix interference. | Optimize the GC oven temperature program. Improve sample cleanup if necessary. | |

| Extraneous Peaks | Contaminated reagents or solvents. | Use high-purity reagents and solvents. Run a reagent blank to identify the source of contamination. |

| Septum bleed from the inlet. | Use high-quality, low-bleed septa. | |

| Poor Reproducibility | Inconsistent sample/reagent volumes. | Use calibrated pipettes and consistent technique. |

| Presence of water in the reaction. | While less sensitive than silylation, excess water can hinder the reaction. Dry solvents and glassware if necessary.[6] |

References

- J Environ Sci Health A Tox Hazard Subst Environ Eng. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.

- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

- PubMed. (n.d.).

- YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.

- ResearchGate. (n.d.).

- bioRxiv. (2021).

- Restek. (n.d.).

- ResearchGate. (2016).

- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.

- National Institutes of Health. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

- J-Stage. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.). 2,6-Dibromophenol.

- PubMed Central. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.

- Chromatography Online. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.

- Supelco. (n.d.).

- PubChem. (n.d.).

- PubMed. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.

- PubMed. (2021).

- YouTube. (2023).

- ResearchGate. (n.d.).

- Impact Factor. (n.d.).

- Biosynth. (n.d.). 2,6-Dibromophenol.

- Chrom Tech, Inc. (2025).

- MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.

- OSTI.GOV. (2021).

- Smolecule. (2023). Buy 2,6-Dibromophenol | 608-33-3.

- MDPI. (2020).

- NMS Labs. (n.d.).

- ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)

- Thermo Fisher Scientific. (n.d.). GC Reagents.

- Benchchem. (n.d.).

- ResearchGate. (2025).

- SpectraBase. (n.d.). 2,6-Dibromophenol - Optional[MS (GC)] - Spectrum.

- Greyhound Chromatography. (n.d.).

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. youtube.com [youtube.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. mdpi.com [mdpi.com]

- 5. chromtech.com [chromtech.com]

- 6. gcms.cz [gcms.cz]

- 7. weber.hu [weber.hu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. mdpi.com [mdpi.com]

Introduction: The Analytical Imperative for 2,6-Dibromophenol

An In-Depth Guide to the HPLC and GC Analysis of 2,6-Dibromophenol